molecular formula C18H23Cl5N4O3S B11706896 N-{2,2-dichloro-1-[(4-{2,2,2-trichloro-1-[(2,2-dimethylpropanoyl)amino]ethoxy}-2-pyrimidinyl)thio]vinyl}-2,2-dimethylpropanamide

N-{2,2-dichloro-1-[(4-{2,2,2-trichloro-1-[(2,2-dimethylpropanoyl)amino]ethoxy}-2-pyrimidinyl)thio]vinyl}-2,2-dimethylpropanamide

Cat. No.: B11706896
M. Wt: 552.7 g/mol
InChI Key: ZLRKJOYKKJKVHK-UHFFFAOYSA-N
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Description

N-{2,2-dichloro-1-[(4-{2,2,2-trichloro-1-[(2,2-dimethylpropanoyl)amino]ethoxy}-2-pyrimidinyl)thio]vinyl}-2,2-dimethylpropanamide is a complex organic compound with the molecular formula C18H23Cl5N4O3S. This compound is notable for its unique structure, which includes multiple halogen atoms and functional groups, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2,2-dichloro-1-[(4-{2,2,2-trichloro-1-[(2,2-dimethylpropanoyl)amino]ethoxy}-2-pyrimidinyl)thio]vinyl}-2,2-dimethylpropanamide typically involves multiple steps, including halogenation, amination, and thioether formation. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as NMR and mass spectrometry, is crucial for monitoring the synthesis process and verifying the compound’s structure .

Chemical Reactions Analysis

Types of Reactions

N-{2,2-dichloro-1-[(4-{2,2,2-trichloro-1-[(2,2-dimethylpropanoyl)amino]ethoxy}-2-pyrimidinyl)thio]vinyl}-2,2-dimethylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogens (e.g., chlorine, bromine), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in various halogenated derivatives .

Scientific Research Applications

N-{2,2-dichloro-1-[(4-{2,2,2-trichloro-1-[(2,2-dimethylpropanoyl)amino]ethoxy}-2-pyrimidinyl)thio]vinyl}-2,2-dimethylpropanamide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development and pharmacological studies.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2,2-dichloro-1-[(4-{2,2,2-trichloro-1-[(2,2-dimethylpropanoyl)amino]ethoxy}-2-pyrimidinyl)thio]vinyl}-2,2-dimethylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • N-(2,2-dichloro-1-{[4-(2,2,2-trichloro-1-[(2,2-dimethylpropanoyl)amino]ethyl}sulfanyl)-2-pyrimidinyl]sulfanyl}vinyl)-2,2-dimethylpropanamide
  • 1,1,2-Trichloro-1,2,2-trifluoroethane
  • Ethane, 1,2-dichloro-
  • Benzene, 1,4-dichloro-

Uniqueness

N-{2,2-dichloro-1-[(4-{2,2,2-trichloro-1-[(2,2-dimethylpropanoyl)amino]ethoxy}-2-pyrimidinyl)thio]vinyl}-2,2-dimethylpropanamide is unique due to its specific combination of functional groups and halogen atoms, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C18H23Cl5N4O3S

Molecular Weight

552.7 g/mol

IUPAC Name

2,2-dimethyl-N-[2,2,2-trichloro-1-[2-[2,2-dichloro-1-(2,2-dimethylpropanoylamino)ethenyl]sulfanylpyrimidin-4-yl]oxyethyl]propanamide

InChI

InChI=1S/C18H23Cl5N4O3S/c1-16(2,3)12(28)26-11(10(19)20)31-15-24-8-7-9(25-15)30-14(18(21,22)23)27-13(29)17(4,5)6/h7-8,14H,1-6H3,(H,26,28)(H,27,29)

InChI Key

ZLRKJOYKKJKVHK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC(C(Cl)(Cl)Cl)OC1=NC(=NC=C1)SC(=C(Cl)Cl)NC(=O)C(C)(C)C

Origin of Product

United States

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